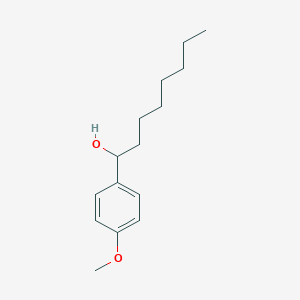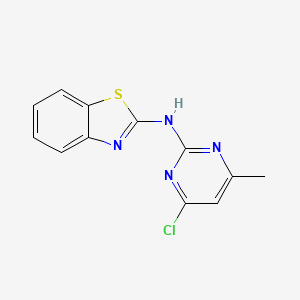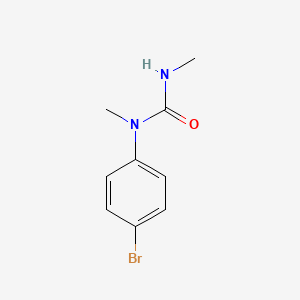
Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocenylmethyl methacrylate is an organometallic compound that features a ferrocene moiety attached to a methacrylate group. This compound is known for its unique redox properties, which make it valuable in various scientific and industrial applications. The ferrocene unit consists of an iron atom sandwiched between two cyclopentadienyl rings, while the methacrylate group provides a reactive site for polymerization and other chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrocenylmethyl methacrylate can be synthesized through the esterification of hydroxymethylferrocene with methacryloyl chloride. The reaction is typically carried out in an ether-pyridine mixture at low temperatures (0°C) to ensure high yields and purity . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of ferrocenylmethyl methacrylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as column chromatography and distillation, is also common in industrial settings to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Ferrocenylmethyl methacrylate undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferricinium ions.
Reduction: The ferricinium ions can be reduced back to ferrocene.
Substitution: The methacrylate group can participate in substitution reactions, particularly in polymerization processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dichlorodicyanoquinone (DDQ) and ortho-chloranil.
Reduction: Reducing agents such as sodium borohydride can be used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used in the polymerization of ferrocenylmethyl methacrylate.
Major Products Formed
Oxidation: Ferricinium salts.
Reduction: Regenerated ferrocene.
Polymerization: Polymers with pendant ferrocenyl units, which exhibit unique electrochemical properties.
Aplicaciones Científicas De Investigación
Ferrocenylmethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of redox-active polymers and as a monomer in radical polymerization.
Biology: Employed in the development of biosensors due to its redox properties.
Mecanismo De Acción
The mechanism of action of ferrocenylmethyl methacrylate primarily involves its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in catalysis, sensing, and drug delivery. The methacrylate group provides a site for polymerization, enabling the formation of polymers with specific properties .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocenylmethyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
Vinylferrocene: Contains a vinyl group instead of a methacrylate group.
Ferrocenecarboxaldehyde: Features an aldehyde group instead of a methacrylate group.
Uniqueness
Ferrocenylmethyl methacrylate is unique due to its combination of a ferrocene moiety and a methacrylate group. This combination allows it to participate in both redox reactions and polymerization processes, making it highly versatile for various applications. Its ability to form polymers with pendant ferrocenyl units provides additional functionality, such as enhanced thermal stability and electrochemical properties .
Propiedades
Fórmula molecular |
C15H16FeO2-6 |
|---|---|
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron |
InChI |
InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H;/q-1;-5; |
Clave InChI |
RBNVNALLMCQUQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)


![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
